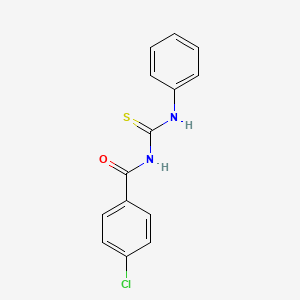

4-chloro-N-(phenylcarbamothioyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(phenylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPVZEUCPPSOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358038 | |

| Record name | STK045395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59849-18-2 | |

| Record name | STK045395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 4 Chloro N Phenylcarbamothioyl Benzamide

Pioneering Synthetic Routes and Chemical Transformations

The synthesis of 4-chloro-N-(phenylcarbamothioyl)benzamide is predominantly achieved through a few reliable and established routes. These methods involve the coupling of a 4-chlorobenzoyl precursor with a phenylthiourea-containing nucleophile or the sequential reaction of precursors that build the target molecule.

Nucleophilic Acyl Substitution Reactivity

A primary and direct method for synthesizing 4-chloro-N-(phenylcarbamothioyl)benzamide involves the reaction between 4-chlorobenzoyl chloride and phenylthiourea (B91264). This transformation is a classic example of nucleophilic acyl substitution. jppres.com In this reaction, the nitrogen atom of phenylthiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The strong electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate group and promotes nucleophilic addition at this site. arkat-usa.org

The general mechanism for nucleophilic acyl substitution proceeds in two stages: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edu In this specific synthesis, the chloride ion is an excellent leaving group, which drives the reaction towards the formation of the stable amide product. youtube.comuomustansiriyah.edu.iq

Schotten-Baumann Reaction Methodologies

The synthesis of 4-chloro-N-(phenylcarbamothioyl)benzamide can be effectively carried out using the Schotten-Baumann reaction method. jppres.com This technique is a well-established method for synthesizing amides from amines and acid chlorides. testbook.comwikipedia.org The reaction is typically performed under biphasic conditions, with an aqueous base and an organic solvent. The base, often sodium hydroxide, serves to neutralize the hydrochloric acid that is generated during the reaction, preventing the protonation of the amine nucleophile. testbook.comwikipedia.org

In the context of synthesizing the target compound, a modified Schotten-Baumann approach is employed, reacting phenylthiourea with 4-chlorobenzoyl chloride. jppres.com A base, such as triethylamine or pyridine, is used in an aprotic solvent like tetrahydrofuran (THF) to scavenge the HCl produced. jppres.com This method is advantageous as it prevents unwanted side reactions and often leads to high yields of the desired N-acylthiourea. researchgate.net

Reaction Scheme:

4-chlorobenzoyl chloride + phenylthiourea → 4-chloro-N-(phenylcarbamothioyl)benzamide + HCl

In Situ Generation of Acyl Isothiocyanates

An alternative and highly versatile route for the synthesis of N-acylthioureas, including 4-chloro-N-(phenylcarbamothioyl)benzamide, involves the in situ generation of an acyl isothiocyanate intermediate. nih.govnih.gov This method proceeds in two main steps. First, 4-chlorobenzoyl chloride is reacted with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in a suitable solvent like acetone. This reaction forms 4-chlorobenzoyl isothiocyanate. nih.govnih.gov

The generated 4-chlorobenzoyl isothiocyanate is a reactive intermediate and is not typically isolated. nih.gov In the second step, an aromatic amine, in this case, aniline, is added to the reaction mixture. The amine's nucleophilic nitrogen atom then attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), leading to the formation of the final 4-chloro-N-(phenylcarbamothioyl)benzamide product. arkat-usa.orgnih.gov This sequential one-pot synthesis is efficient and avoids the handling of potentially unstable isothiocyanate intermediates. researchgate.net

Optimization Strategies for Enhanced Synthetic Yield and Selectivity

Optimizing the synthesis of 4-chloro-N-(phenylcarbamothioyl)benzamide is crucial for improving efficiency and purity. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time.

In the Schotten-Baumann approach, reacting N-phenylthiourea and 4-chlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine as a catalyst resulted in a yield of approximately 82%. jppres.com Further optimization could involve screening different aprotic solvents and organic bases to determine the ideal combination for maximizing yield and minimizing reaction time. For instance, bases like pyridine or diisopropylethylamine (DIPEA) and solvents such as acetonitrile or dichloromethane could be explored. nih.gov Temperature control is also vital; while some reactions proceed efficiently at room temperature, others may require heating under reflux to achieve a reasonable reaction rate. nih.govnih.gov

The table below summarizes the reported yield for a specific synthetic method and outlines potential parameters for optimization.

| Parameter | Condition | Reported Yield | Reference |

| Reactants | 4-chlorobenzoyl chloride, Phenylthiourea | 82 ± 2% | jppres.com |

| Solvent | Tetrahydrofuran (THF) | jppres.com | |

| Catalyst/Base | Triethylamine | jppres.com | |

| Temperature | Not specified (likely reflux) | ||

| Product Form | Light yellow crystal | jppres.com | |

| Melting Point | 126-127°C | jppres.com |

This interactive table allows for sorting and filtering of data.

Mechanistic Investigations of Reaction Pathways for Compound Formation

The formation of 4-chloro-N-(phenylcarbamothioyl)benzamide is governed by the principles of nucleophilic attack and elimination, which are central to nucleophilic acyl substitution reactions.

Nucleophilic Attack and Elimination Mechanisms

The reaction between 4-chlorobenzoyl chloride and phenylthiourea proceeds through a well-understood nucleophilic acyl substitution mechanism. jppres.comiitk.ac.in The key steps are:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of phenylthiourea attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. iitk.ac.in This attack results in the formation of a transient tetrahedral intermediate, where the carbonyl oxygen atom carries a negative charge. vanderbilt.edujk-sci.com

Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The electrons from the negatively charged oxygen atom reform the carbon-oxygen double bond.

Elimination of the Leaving Group: Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an effective leaving group because it is the conjugate base of a strong acid (HCl). youtube.com

Deprotonation: A base present in the reaction mixture (e.g., triethylamine or excess amine) removes the proton from the nitrogen atom that initially attacked, neutralizing the positive charge and yielding the final, stable 4-chloro-N-(phenylcarbamothioyl)benzamide product. testbook.comjk-sci.com

In the alternative pathway involving the in situ generated 4-chlorobenzoyl isothiocyanate, the mechanism involves a nucleophilic attack by the aniline nitrogen on the central carbon of the isothiocyanate group (-N=C=S). arkat-usa.org This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent acyl group and the electronegativity of the nitrogen and sulfur atoms. arkat-usa.org This addition reaction is typically fast and leads directly to the thiourea (B124793) linkage in the final product.

Novel Synthetic Approaches and Derivatization Strategies

The synthesis of 4-chloro-N-(phenylcarbamothioyl)benzamide and its derivatives often employs a versatile and efficient chemical pathway that allows for the creation of a diverse library of related compounds. The core synthetic strategy typically involves the reaction of a benzoyl chloride derivative with a thiocyanate salt to form a highly reactive benzoyl isothiocyanate intermediate in situ. This intermediate is not isolated but is immediately reacted with a primary amine to yield the final N-acylthiourea product.

A common method for synthesizing the parent compound, 4-chloro-N-(phenylcarbamothioyl)benzamide, is through a modified Schotten-Baumann reaction. This involves reacting phenylthiourea with 4-chlorobenzoyl chloride in a water-free solvent such as tetrahydrofuran (THF). The reaction is facilitated by a base, like triethylamine, which acts as a catalyst and neutralizes the hydrogen chloride byproduct. The mechanism proceeds via a nucleophilic attack by the amino group of phenylthiourea on the carbonyl carbon of 4-chlorobenzoyl chloride, leading to an addition-elimination reaction where the chloride ion is the leaving group. This method has been shown to produce the target compound in good yields, typically around 80-82%.

Derivatization is a key strategy for modifying the physicochemical and biological properties of the lead compound. For the 4-chloro-N-(phenylcarbamothioyl)benzamide scaffold, derivatization is most effectively achieved by varying the amine component used in the synthesis. By reacting the in situ generated 4-chlorobenzoyl isothiocyanate with a wide range of substituted primary aromatic or aliphatic amines, a multitude of derivatives can be produced. This approach allows for systematic exploration of structure-activity relationships by introducing different functional groups on the phenyl ring of the amine.

For instance, various substituted anilines can be used to introduce electron-donating or electron-withdrawing groups, which can significantly alter the compound's electronic properties and biological activity. This strategy has been successfully employed to synthesize series of N-(substituted-phenylcarbamothioyl)benzamides with diverse substitution patterns. The general synthetic scheme for these derivatization strategies is outlined below:

General Synthesis of 4-chloro-N-(phenylcarbamothioyl)benzamide Derivatives:

Step 1: Reaction of 4-chlorobenzoyl chloride with a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) in a suitable solvent like acetone. This forms the 4-chlorobenzoyl isothiocyanate intermediate.

Step 2: Addition of a selected primary amine (R-NH₂) to the reaction mixture containing the isothiocyanate intermediate.

Step 3:This modular approach is highly efficient for generating chemical libraries for screening purposes, as demonstrated in the synthesis of various biologically active benzoylthiourea (B1224501) analogs.

Green Chemistry Principles in the Synthesis of the Compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically important molecules, including 4-chloro-N-(phenylcarbamothioyl)benzamide and its derivatives. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. Key green methodologies applicable to this class of compounds include microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing N-(phenylcarbamothioyl)benzamide derivatives, microwave irradiation offers significant advantages over conventional heating methods. chemicaljournals.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often results in higher product yields. chemicaljournals.commdpi.com

A comparative study on the synthesis of N-(phenylcarbamothioyl)benzamide derivatives highlighted the efficiency of the microwave-assisted approach. chemicaljournals.com While conventional reflux methods required longer durations, the microwave-assisted method completed the reaction in a fraction of the time (5-10 minutes for the first step and 20-25 minutes for the second) and produced higher yields. chemicaljournals.com This efficiency reduces energy consumption and minimizes the potential for side reactions and degradation of products.

| Synthesis Method | Reaction Time | Yield (%) |

| Conventional Heating | Several hours | Lower |

| Microwave-Assisted | 25-35 minutes | Higher |

| Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for N-(phenylcarbamothioyl)benzamide Derivatives. chemicaljournals.com |

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields. nih.govnih.gov Sonication creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—which generates localized high temperatures and pressures, accelerating mass transfer and chemical reactivity. nih.gov This method often allows reactions to be conducted at lower bulk temperatures, providing an energy-efficient alternative to conventional heating. nih.gov The synthesis of various thiourea and related heterocyclic derivatives has been successfully achieved using ultrasound, benefiting from milder conditions, shorter reaction times, and high yields. nih.govacs.org

Solvent-Free Synthesis: A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. For the synthesis of N-acylthioureas, solvent-free methods have been developed where the reactants are mixed or ground together in the absence of a solvent. asianpubs.orgresearchgate.net This approach is particularly effective for the reaction between an isothiocyanate and an amine. The reaction can be carried out by simply grinding the solid reactants, which is not only environmentally benign but also simplifies the work-up procedure, as the product can often be isolated by simple recrystallization. asianpubs.org This method has been shown to produce N-aryl-N'-aroyl(acyl)thioureas in good yields under mild and efficient conditions. asianpubs.org

These green synthetic strategies represent significant advancements, offering more sustainable and efficient pathways to 4-chloro-N-(phenylcarbamothioyl)benzamide and its derivatives, aligning with the modern demands of environmentally conscious chemical manufacturing.

Theoretical and Computational Investigations of 4 Chloro N Phenylcarbamothioyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic structure and chemical reactivity of molecules like 4-chloro-N-(phenylcarbamothioyl)benzamide. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how the molecule will behave in chemical reactions and biological systems.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For thiourea (B124793) derivatives, DFT studies at levels like B3LYP/6-31G(d,p) have been used to calculate these electronic parameters. tandfonline.com For instance, studies on similar benzoylthiourea (B1224501) structures show a significant theoretical energy gap, indicating good chemical stability, which is essential for synthesis and formulation. researchgate.netbgu.ac.il The reactivity of different sites within the molecule can be further analyzed using molecular electrostatic potential (MEP) maps and Fukui functions, which identify the regions most susceptible to electrophilic and nucleophilic attacks. rsc.org

Table 1: Representative Electronic Properties of Thiourea Derivatives from DFT Calculations Note: This table presents typical data for related thiourea derivatives to illustrate the parameters obtained from quantum chemical calculations, as specific values for the title compound are not publicly available.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |

| Fluorinated Thioureas | - | - | ~1.60 | B3LYP/6-31G(d,p) | tandfonline.com |

| 3-benzoyl-1,1-dimethyl-thiourea | - | - | ~3.98 | B3LYP-D3/def2-TZVP | researchgate.netbgu.ac.il |

| 2-Amino-N-(phenylcarbamothioyl)benzamide | -6.11 | -1.74 | 4.37 | B3LYP/6-311++G(d,p) | rsc.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 4-chloro-N-(phenylcarbamothioyl)benzamide, and a biological macromolecule (receptor), typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. nih.govnih.gov

For 4-chloro-N-(phenylcarbamothioyl)benzamide, often abbreviated as 4-Cl-PCTB, in silico studies have explored its potential as an anticancer agent by investigating its interaction with the Checkpoint Kinase 1 (Chk1) receptor (PDB ID: 2YWP). jppres.com Chk1 is a key enzyme in DNA damage response pathways, making it an attractive target for cancer therapy. jppres.comjonuns.com Docking simulations place the ligand into the active site of the receptor to predict its preferred binding mode and affinity, while MD simulations provide insights into the stability of the ligand-receptor complex over time. jppres.comnih.gov

A critical output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target. This is calculated using scoring functions that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable and stable interaction. jonuns.com

In a study involving 4-Cl-PCTB, molecular docking simulations yielded a Plant score of -67.19 kcal/mol against the Chk1 receptor. jppres.com This value was superior to that of the standard reference drug, hydroxyurea, suggesting a stronger binding potential for 4-Cl-PCTB. jppres.com Other scoring functions, such as Rerank Score and simple binding energy (kcal/mol), are also widely used. nih.govjonuns.com For example, docking studies on similar benzamide (B126) derivatives against other targets have reported binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov These scores, combined with an analysis of binding interactions like hydrogen bonds and hydrophobic contacts, help in ranking potential drug candidates. nih.govnih.gov

Table 2: Comparative Molecular Docking Results against Checkpoint Kinase 1 (Chk1)

| Compound | Scoring Function | Predicted Binding Affinity (kcal/mol) | Reference |

| 4-chloro-N-(phenylcarbamothioyl)benzamide (4-Cl-PCTB) | Plant Score | -67.19 | jppres.com |

| Native Ligand (A42_1) | Plant Score | -66.69 | jppres.com |

| Hydroxyurea | Plant Score | -32.65 | jppres.com |

Conformational Analysis of Ligand-Receptor Complexes

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the dynamic stability and conformational changes of the ligand-receptor complex. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A stable RMSD value for the ligand within the binding pocket indicates a stable binding mode. nih.govjppres.com

MD simulations of the 4-Cl-PCTB compound complexed with the Chk1 receptor over a 10-nanosecond period showed good bond stability. jppres.com The RMSD of 4-Cl-PCTB remained below the protein's RMSD, indicating that the compound stayed securely within the active binding site throughout the simulation, unlike the reference drug hydroxyurea, which did not show stable bonding. jppres.com This stability is often maintained by specific interactions, such as hydrogen bonds with key amino acid residues. For 4-Cl-PCTB, a strong hydrogen bond with the amino acid Cys 87 in the Chk1 active site was identified as a crucial interaction, similar to the native ligand. jppres.com

Prediction of Conformational Preferences and Tautomeric Forms

Computational methods are also employed to predict the most stable three-dimensional shape (conformation) and potential tautomeric forms of a molecule. The conformation of 4-chloro-N-(phenylcarbamothioyl)benzamide is influenced by the planarity of its core structure and the possibility of intramolecular hydrogen bonding.

In related acylthiourea derivatives, X-ray crystallography and computational studies have shown that the thiourea moiety is often planar. nih.gov This planarity arises from resonance, leading to partial double-bond character in the C-N bonds of the N-C(O)-N-C(S) backbone. nih.gov Furthermore, intramolecular hydrogen bonds, for instance between an N-H proton and a carbonyl oxygen or a nitrogen atom, can stabilize the conformation, leading to the formation of stable six-membered rings. nih.govresearchgate.net This constrained conformation can be critical for fitting into a receptor's binding site.

Acylthioureas can exist in different tautomeric forms, primarily involving the keto-enol and thione-thiol equilibrium. DFT calculations are a reliable tool for determining the relative energies and, therefore, the relative stability of these tautomers. nih.gov By computing the potential energy surface, researchers can identify the most likely form of the molecule under physiological conditions, which is essential for understanding its interactions with biological targets. nih.govresearchgate.net

Computational Design of Analogues and Derivatives

Computational studies are not only for analysis but also for the rational design of new molecules. Based on the structural and interaction data obtained for 4-chloro-N-(phenylcarbamothioyl)benzamide, analogues and derivatives can be designed with the aim of improving properties like binding affinity, selectivity, or pharmacokinetic profiles. rsc.org

The process often starts with a validated docking model of the parent compound. nih.gov This model reveals which parts of the molecule are essential for binding and which can be modified. For example, if a particular region of the molecule is exposed to the solvent and does not make critical contacts with the receptor, it can be a site for adding new functional groups to enhance activity or solubility. rsc.org This structure-activity relationship (SAR) approach, guided by computational predictions, allows for the systematic synthesis of new derivatives. nih.gov For instance, computational studies on related thioureas have shown that adding halo-substituents or trifluoromethyl groups can enhance antimicrobial or anticancer activity, with docking studies confirming their improved fit in the target's active site. rsc.org

Table 3: Examples of Computational-Guided Derivative Design Strategies

| Design Strategy | Rationale | Desired Outcome | Relevant Compound Classes | Reference |

| Add Halo-Substituents | Increase lipophilicity and potential for halogen bonding | Enhanced membrane penetration and binding affinity | Benzoyl thiourea derivatives | rsc.org |

| Modify Phenyl Ring Substituents | Optimize electronic and steric properties for receptor fit | Improved cytotoxic activity | N-(phenylcarbamothioyl) benzamide derivatives | jonuns.comresearchgate.net |

| Introduce Heterocyclic Rings | Introduce new hydrogen bond donors/acceptors | Increased binding interactions and specificity | Acyl thiourea derivatives | rsc.orgresearchgate.net |

| Bioisosteric Replacement | Replace a functional group with another of similar properties | Modulate pharmacokinetic properties (ADMET) | General drug design | rsc.org |

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for elucidating the detailed mechanism of chemical reactions. It allows researchers to map the entire reaction pathway from reactants to products, including the identification of high-energy transition states and intermediates. nih.govrsc.org

For compounds like 4-chloro-N-(phenylcarbamothioyl)benzamide, which can be synthesized via a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and phenylthiourea (B91264), DFT can model the step-by-step process. jppres.com Studies on the formation of similar benzamides have used the B3LYP/6-31g(d) level of theory to compute the potential energy surface of the reaction. nih.govresearchgate.net

Such a study typically reveals a mechanism proceeding through one or more transition states. For example, the reaction to form N-(carbamoylcarbamothioyl)benzamide was found to involve two transition states, Ts1 and Ts2. nih.govresearchgate.net The first transition state (Ts1) was identified as the rate-determining step, having the highest energy barrier. nih.gov By calculating the energies of all species along the reaction coordinate, DFT can provide a clear picture of the reaction's feasibility and kinetics, which is invaluable for optimizing synthesis conditions. researchgate.net

Mechanistic Aspects of Biological Interactions and Molecular Activity

Elucidation of Molecular Targets and Binding Mechanisms

The biological activity of 4-chloro-N-(phenylcarbamothioyl)benzamide, also referred to as 4-Cl-PCTB, and its derivatives stems from their ability to interact with and modulate the function of specific protein targets crucial for cell survival and proliferation.

Checkpoint Kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway, making it a key target for cancer therapy. Molecular docking and dynamics simulations have been employed to investigate the interaction between 4-chloro-N-(phenylcarbamothioyl)benzamide and the CHK1 receptor (PDB: 2YWP) jppres.com.

In silico studies revealed that 4-Cl-PCTB demonstrates a strong binding affinity for the CHK1 receptor. jppres.com The docking score, a measure of binding affinity, was calculated to be -67.19 kcal/mol, which is more favorable than that of the native ligand and the standard anticancer drug hydroxyurea. jppres.com Molecular dynamics simulations further supported this finding, indicating that the bond formed by 4-Cl-PCTB with the receptor is more stable compared to that of hydroxyurea. jppres.com The compound is synthesized from phenylthiourea (B91264) and 4-chloro-benzoyl chloride through a nucleophilic acyl substitution reaction. jppres.com Its structure and purity are confirmed using techniques like FTIR, 1H-NMR, 13C-NMR, and mass spectrometry. jppres.com

Table 1: Molecular Docking and Cytotoxicity Data for CHK1 Inhibition

| Compound | Target | Docking Score (kcal/mol) | IC50 (T47D Cells) |

|---|---|---|---|

| 4-chloro-N-(phenylcarbamothioyl)benzamide | CHK1 (2YWP) | -67.19 | 0.44 mM |

| Hydroxyurea (Reference) | CHK1 (2YWP) | Not specified | 4.58 mM |

Data sourced from JPPRes (2023) jppres.com

The Epidermal Growth Factor Receptor (EGFR) is another significant target in cancer therapy, and its inhibition can halt tumor growth. Studies on derivatives of N-(phenylcarbamothioyl)benzamide have shown potential for EGFR inhibition researchgate.net. For instance, N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide were evaluated for their activity against MCF-7 breast cancer cells by predicting their interaction with EGFR (PDB code: 1M17) researchgate.net. While direct kinetic data for 4-chloro-N-(phenylcarbamothioyl)benzamide is not extensively detailed in the provided context, the activity of its close analogs suggests a similar mechanism. Research on other benzamide (B126) derivatives has identified promising compounds that target the tyrosine kinase activity of EGFR, leading to apoptosis in cancer cells nih.gov. For example, certain hydrazine-1-carbothioamide derivatives showed a superior match to EGFR pharmacophoric queries compared to the established inhibitor erlotinib (B232) nih.gov.

Modulation of Biochemical Pathways and Signaling Cascades

The inhibition of molecular targets like CHK1 and EGFR by 4-chloro-N-(phenylcarbamothioyl)benzamide and its analogs leads to the modulation of critical cellular signaling pathways.

Inhibition of CHK1 disrupts the cell cycle checkpoint, a crucial mechanism that cancer cells rely on for survival under replicative stress. jppres.com By targeting CHK1, 4-Cl-PCTB can induce cell cycle arrest and promote apoptosis in cancer cells. jppres.com

Similarly, the inhibition of EGFR interferes with downstream signaling cascades that are vital for cancer cell proliferation and survival. One such pathway involves the signal transducer and activator of transcription 3 (STAT3) and Rat Sarcoma (Ras) proteins researchgate.net. Research on related compounds has shown that they can reduce the phosphorylation of HER2, Ras, and STAT3, thereby inhibiting the signaling that drives the growth of HER2-expressing breast cancer cells researchgate.net. The cytotoxic effects of these compounds are often mediated by inducing the extrinsic apoptotic pathway, which involves the activation of caspases 3 and 8. nih.gov

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Derivatives

The scaffold of 4-chloro-N-(phenylcarbamothioyl)benzamide serves as a valuable template for Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) to create novel derivatives with enhanced efficacy and selectivity.

Researchers have systematically modified the structure to optimize its pharmacological profile. For example, in the design of dopamine (B1211576) D3 receptor antagonists, a trans-butenyl linker was introduced between the aryl amide and piperazine (B1678402) moieties of a lead compound to improve D3 receptor affinity and selectivity over the D2 receptor nih.gov. This structural modification, a key aspect of SBDD, resulted in compounds with significantly higher potency nih.gov.

In another study, various substitutions were made on the phenyl ring of N-phenylcarbamothioylbenzamides to explore their anti-inflammatory properties nih.gov. This LBDD approach revealed that introducing specific groups, such as N-(2,4-dibromophenyl) and N-(2-nitrophenylcarbamothioyl), led to derivatives with potent anti-inflammatory activity and reduced ulcerogenicity nih.gov. The synthesis of these new derivatives often involves the reaction of a key intermediate, like 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate, with different primary aromatic amines nih.gov. These design strategies highlight the chemical tractability of the benzamide scaffold for developing targeted therapeutic agents.

Investigation of Anti-Pathogen Mechanisms (e.g., anti-bacterial, anti-fungal at a molecular level)

Thiourea (B124793) derivatives, including 4-chloro-N-(phenylcarbamothioyl)benzamide, have demonstrated notable anti-pathogen activities. The mechanisms of action are being investigated at the molecular level to understand their efficacy against various bacteria and fungi.

For antifungal activity, studies have shown that benzamide derivatives can be effective against pathogenic fungi like Cryptococcus neoformans and various Aspergillus species. nih.govnih.govscielo.br The proposed mechanism for some amides, such as 2-chloro-N-phenylacetamide, involves interaction with ergosterol (B1671047) in the fungal plasma membrane, leading to membrane disruption nih.govscielo.br. An increase in the minimum inhibitory concentration (MIC) in the presence of exogenous ergosterol supports this mechanism scielo.br. The thiourea moiety itself is considered crucial for the anticryptococcal activity of these compounds nih.gov.

In terms of antibacterial action, benzoylthiourea (B1224501) derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa nih.govnih.gov. The presence of specific substituents, such as fluorine atoms on the phenyl ring, has been shown to enhance antibacterial effects nih.gov. Furthermore, some derivatives have demonstrated the ability to inhibit biofilm formation, a critical factor in chronic infections nih.gov.

Table 2: Antifungal Activity of a Related Benzamide Derivative

| Compound | Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |

|---|---|---|---|

| N-(butylcarbamothioyl) benzamide | Cryptococcus neoformans | 31.25 - 62.5 | 125.0 - >1000.0 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data sourced from PMC nih.gov

Interactions with Enzymes and Receptors: Kinetic and Binding Analyses

Quantitative analysis of the interactions between 4-chloro-N-(phenylcarbamothioyl)benzamide and its biological targets provides crucial insights into its potency and selectivity.

Binding analyses for related benzamide derivatives have been performed on various receptors. For instance, a series of novel N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide analogues were evaluated for their binding affinity to human dopamine D2 and D3 receptors nih.gov. Competition binding assays yielded Ki values, which quantify the affinity of the ligand for the receptor. One promising compound displayed a Ki of 0.7 nM for the D3 receptor and 93.3 nM for the D2 receptor, indicating high affinity and selectivity nih.gov.

In the context of cancer, the binding of radiolabeled benzamide ligands to sigma receptors, which are overexpressed in breast cancer cells, has been characterized nih.gov. Scatchard analysis of a radioiodinated benzamide derivative in MCF-7 cells revealed saturable binding with a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein, demonstrating a high density of these receptors nih.gov.

Table 3: Receptor Binding Affinity Data for Benzamide Derivatives

| Compound | Receptor | K |

|---|---|---|

| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D3 | 0.7 |

| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D2L | 93.3 |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (vs. Haloperidol) | 4.6 |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma (vs. DTG) | 56 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Modification of the Benzamide (B126) Moiety and its Impact on Activity

The benzamide moiety of 4-chloro-N-(phenylcarbamothioyl)benzamide serves as a critical anchor for its biological interactions. Systematic modifications to this part of the molecule have demonstrated significant effects on its activity.

The presence and position of the chloro substituent on the benzoyl ring are paramount. The 4-chloro substitution is a key feature that has been shown to enhance cytotoxic activity against various cancer cell lines. nih.gov Studies on related N-benzoyl-N'-phenylthiourea derivatives have indicated that the introduction of different substituents on the benzoyl ring can modulate activity. For instance, replacing the chloro group with other halogens or with electron-donating or electron-withdrawing groups alters the electronic properties of the benzoyl ring, which in turn affects binding to biological targets. nih.govnih.gov

Research on similar benzamide derivatives has shown that the nature of the substituent on the phenyl ring of the benzamide can influence biological activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of specific substituents on the N-aryl ring was crucial for their antidiabetic activity. physchemres.org This suggests that even minor alterations to the benzamide portion can lead to significant changes in biological outcomes.

Table 1: Impact of Benzamide Moiety Modifications on Biological Activity

| Modification | Effect on Activity | Reference |

| 4-chloro substitution | Enhances cytotoxic activity | nih.gov |

| Introduction of other halogens | Modulates electronic properties and activity | nih.govnih.gov |

| Substitution on N-aryl ring | Can significantly alter biological activity | physchemres.org |

Exploration of Substituent Effects on the Phenylcarbamothioyl Group

The phenylcarbamothioyl group is another key component of 4-chloro-N-(phenylcarbamothioyl)benzamide that has been a focus of SAR studies. Modifications to the phenyl ring of this group have yielded a wealth of information on how substituents influence biological activity.

In studies of N-benzoyl-N'-phenylthiourea derivatives, the introduction of various substituents on the N'-phenyl ring has been shown to have a profound impact on their anticancer and anti-inflammatory activities. For example, the presence of electron-withdrawing groups, such as nitro or halogen groups, at different positions on the phenyl ring can enhance potency. nih.gov Specifically, derivatives with N-(2,4-dibromophenyl) and N-(2-nitrophenylcarbamothioyl) substitutions have demonstrated significantly improved in vivo anti-inflammatory potency. nih.gov

The position of the substituent on the phenyl ring is also critical. A study on N-(4-chlorobenzoyl)-N′-(3-fluorophenyl)thiourea highlighted the specific conformational effects and intermolecular interactions resulting from the 3-fluoro substitution. nih.gov The presence of fluorine atoms on the phenyl ring has been linked to increased antimicrobial activity, with the intensity of this effect increasing with the presence of a trifluoromethyl substituent in the para position. mdpi.com

Table 2: Influence of Phenylcarbamothioyl Group Substituents on Activity

| Substituent | Position | Observed Effect | Reference |

| Nitro | 2-position | Potent anti-inflammatory activity | nih.gov |

| Dibromo | 2,4-positions | Potent anti-inflammatory activity | nih.gov |

| Fluoro | 3-position | Influences conformation and intermolecular interactions | nih.gov |

| Trifluoromethyl | para-position | Increased antimicrobial activity | mdpi.com |

Influence of Stereochemistry and Conformational Isomerism on Biological Activity

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 4-chloro-N-(phenylcarbamothioyl)benzamide play a significant role in its biological activity. The molecule typically adopts a trans-cis configuration with respect to the positions of the 4-chlorobenzoyl and phenyl fragments relative to the thiono (C=S) group. nih.gov This specific conformation is stabilized by intramolecular hydrogen bonds.

In related N-benzoyl-N'-phenylurea derivatives, an N—H···O=C intramolecular hydrogen bond is a common feature that determines the molecular conformation. nih.gov The dihedral angle between the two benzene (B151609) rings is another important conformational parameter. In 4-chloro-N-phenylbenzamide, this angle is approximately 59.6°. nih.gov In N-(4-chlorobenzoyl)-N′-(3-fluorophenyl)thiourea, the dihedral angle between the two benzene rings is 34.47°. nih.gov These variations in dihedral angles, influenced by substituents, can affect how the molecule fits into the binding site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For N-benzoyl-N'-phenylthiourea derivatives, including 4-chloro-N-(phenylcarbamothioyl)benzamide, several QSAR models have been developed to predict their anticancer activity.

One study on the anticancer activity of sulfur-containing thiourea (B124793) derivatives against various cancer cell lines developed QSAR models using multiple linear regression. nih.gov These models indicated that properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are key predictors of anticancer activity. nih.gov Another QSAR study on N-acylbenzenesulfonamides revealed that topological distances, the number of ring systems, maximum positive charge, and the number of atom-centered fragments are important for their anticancer activity. nih.gov

These models provide a quantitative framework for understanding the SAR of these compounds and for designing new derivatives with potentially improved activity. They highlight the importance of both electronic and steric properties in determining the biological efficacy of this class of compounds.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 4-chloro-N-(phenylcarbamothioyl)benzamide and its analogs, the key pharmacophoric features include a hydrogen bond donor (the N-H groups), a hydrogen bond acceptor (the C=O and C=S groups), and two aromatic rings that can engage in hydrophobic and/or π-stacking interactions. biointerfaceresearch.com

Lead optimization strategies for this class of compounds focus on modifying the substituents on the aromatic rings to enhance potency and selectivity. nih.govnih.gov For example, introducing specific functional groups can improve binding affinity to the target protein, alter pharmacokinetic properties, and reduce off-target effects. The insights gained from SAR and QSAR studies are instrumental in guiding these optimization efforts. By understanding which structural modifications lead to improved activity, medicinal chemists can rationally design new derivatives with enhanced therapeutic potential. nih.gov

Emerging Applications and Interdisciplinary Research of 4 Chloro N Phenylcarbamothioyl Benzamide Derivatives

Utilization in Materials Science and Polymer Chemistry

The unique structural features of thiourea (B124793) and benzamide (B126) derivatives, such as 4-chloro-N-(phenylcarbamothioyl)benzamide, offer intriguing possibilities in the realm of materials science and polymer chemistry. While direct research on the incorporation of 4-chloro-N-(phenylcarbamothioyl)benzamide into polymers is an area ripe for exploration, the known reactivity of its constituent functional groups provides a strong basis for its potential applications.

Thiourea derivatives have been successfully employed as modifiers for polymers. For instance, thiourea-modified low molecular weight polyamides have been synthesized and utilized as effective room-temperature curing agents for epoxy resins. rsc.org The modification introduces reactive sites that can accelerate the curing process, a principle that could be extended to derivatives of 4-chloro-N-(phenylcarbamothioyl)benzamide. The presence of the reactive thiourea group could enhance the cross-linking density and thermal stability of polymer networks.

Furthermore, benzoyl thiourea derivatives have been impregnated into materials like bamboo charcoal to create composite adsorbents. uitm.edu.my The thiourea moiety, with its sulfur and nitrogen atoms, enhances the chelating ability of the material, making it effective for the removal of heavy metal ions from aqueous solutions. uitm.edu.my This suggests a potential application for 4-chloro-N-(phenylcarbamothioyl)benzamide in the development of functionalized materials for environmental remediation. The chloro-substituent on the phenyl ring could also influence the adsorptive properties of such materials.

The field of polymer science has also seen the application of thiocarbonyl chemistry in various polymerization techniques. nih.gov The thiocarbonyl group (C=S) in the thiourea moiety of 4-chloro-N-(phenylcarbamothioyl)benzamide can participate in radical and anionic polymerizations, offering a route to novel polymer architectures.

Applications in Supramolecular Chemistry and Host-Guest Interactions

The ability of 4-chloro-N-(phenylcarbamothioyl)benzamide and its derivatives to participate in non-covalent interactions, particularly hydrogen bonding, makes them attractive building blocks in supramolecular chemistry. The N-H protons of the thiourea and amide groups can act as hydrogen bond donors, while the carbonyl oxygen and thiocarbonyl sulfur atoms can serve as hydrogen bond acceptors. These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. mersin.edu.trbeilstein-journals.org

Thiourea derivatives are well-documented for their capacity to form robust hydrogen-bonded networks. mersin.edu.trbeilstein-journals.org The specific geometry and directionality of these bonds in crystals of 4-chloro-N-(phenylcarbamothioyl)benzamide derivatives can be influenced by the substituents on the phenyl rings, leading to diverse supramolecular motifs. mersin.edu.tr The interplay of N-H···S and N-H···O hydrogen bonds is a key factor in the solid-state organization of these molecules. mersin.edu.trbeilstein-journals.org

In the context of host-guest chemistry, the cavity-like structures formed by the self-assembly of macrocyclic hosts can encapsulate guest molecules, leading to applications in drug delivery, sensing, and catalysis. While specific host-guest systems involving 4-chloro-N-(phenylcarbamothioyl)benzamide are yet to be extensively reported, the fundamental principles of supramolecular chemistry suggest its potential. For example, metal-organic cages, which are a class of supramolecular hosts, have been shown to encapsulate and influence the reactivity of guest molecules. rsc.orgrsc.org The coordinating ability of the thiourea moiety in 4-chloro-N-(phenylcarbamothioyl)benzamide could be exploited in the design of such metallosupramolecular architectures.

Role as Ligands in Coordination Chemistry and Catalysis

The presence of nitrogen, oxygen, and sulfur donor atoms in the 4-chloro-N-(phenylcarbamothioyl)benzamide scaffold makes it an excellent ligand for coordinating with a wide range of metal ions. nih.gov The resulting metal complexes have shown potential in various catalytic applications.

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands structurally similar to 4-chloro-N-(phenylcarbamothioyl)benzamide have been synthesized and characterized using various spectroscopic and analytical techniques. For instance, a new ligand, [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] (CAP), was synthesized and its complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) were prepared. uobaghdad.edu.iq The characterization data, including FT-IR, UV-Vis, and magnetic susceptibility measurements, suggested an octahedral geometry for these complexes. uobaghdad.edu.iq

Similarly, complexes of [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide] (CAD) with the same set of metal ions have also been reported to have an octahedral geometry. researchgate.net The synthesis of thiourea benzamide derivatives and their subsequent complexation with Cu(II) and Pt(IV) have also been described, with the resulting complexes being characterized by various spectral methods. tjnpr.org

The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The coordination of the metal ion to the ligand can occur through the sulfur atom of the thiourea group and the oxygen atom of the benzamide group, forming a stable chelate ring.

Table 1: Examples of Synthesized Metal Complexes with Related Ligands

| Ligand | Metal Ions | Proposed Geometry | Reference |

|---|---|---|---|

| [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] (CAP) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Octahedral | uobaghdad.edu.iq |

| [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide] (CAD) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Octahedral | researchgate.net |

| N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide | Cu(II), Pt(IV) | Not specified | tjnpr.org |

Mechanistic Studies of Catalytic Activity

While detailed mechanistic studies on the catalytic activity of 4-chloro-N-(phenylcarbamothioyl)benzamide metal complexes are still emerging, research on related systems provides valuable insights. Thiourea-based organocatalysts are known to activate substrates through a double hydrogen-bonding mechanism. rsc.org In the context of metal complexes, the coordinated ligand can influence the Lewis acidity of the metal center and provide a specific steric environment for the catalytic reaction.

For example, Ru(II) complexes with acylthiourea ligands have been used for the transfer hydrogenation of ketones and aldehydes. rsc.org The catalytic cycle is believed to involve the formation of a ruthenium-hydride species which then transfers a hydride to the carbonyl substrate. The electronic and steric properties of the thiourea ligand play a crucial role in the efficiency and selectivity of the catalyst. rsc.org

Zinc benzamidinate complexes have shown catalytic activity in the ring-opening polymerization of L-lactide, with some complexes exhibiting high turnover frequencies. rsc.org The coordination environment around the zinc center, dictated by the benzamidinate ligand, is key to its catalytic performance. Although not a thiourea derivative, this highlights the catalytic potential of metal complexes with related amide functionalities.

Development of Chemical Probes and Biosensors

The ability of the thiourea moiety to bind to metal ions has been exploited in the development of chemical sensors. nih.govacs.org Thiourea derivatives have been designed as fluorescent and colorimetric chemosensors for the detection of various metal ions, including heavy and transition metals. nih.govresearchgate.net The binding of a metal ion to the thiourea group can lead to a change in the fluorescence or absorption spectrum of the molecule, allowing for the visual or instrumental detection of the analyte. researchgate.nettsijournals.com

For instance, a ninhydrin (B49086) thiourea derivative has been reported as a colorimetric sensor for the selective visual detection of Cu(II) in an aqueous medium. tsijournals.com The interaction between the sensor and the metal ion results in a distinct color change. Fluorescein-based thiourea derivatives have also been synthesized as fluorogenic sensors for carboxylates. researchgate.net

The 4-chloro-N-(phenylcarbamothioyl)benzamide framework, with its integrated thiourea unit, presents a promising scaffold for the design of new chemosensors. The phenyl and chlorobenzoyl groups can be further functionalized with fluorophores or chromophores to enhance the signaling mechanism upon analyte binding. The selectivity of these sensors can be tuned by modifying the substituents on the aromatic rings, thereby altering the binding affinity for specific ions.

Integration into Agrochemical and Crop Protection Research (mechanistic/design focus)

The search for new and effective agrochemicals is a continuous effort, and benzamide and thiourea derivatives have emerged as important classes of compounds in this field. researchgate.netacs.orgnih.gov The design of these molecules often focuses on inhibiting specific enzymes or disrupting biological processes in pests and pathogens.

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. acs.orgtandfonline.comresearchgate.net The mechanism of action often involves the inhibition of crucial enzymes in the target organism. For example, some acylthiourea derivatives have been shown to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, making them effective herbicides. tandfonline.com

The design of novel benzamide derivatives as insect growth regulators is another active area of research. researchgate.net These compounds can interfere with the developmental processes of insects, offering a more targeted and environmentally friendly approach to pest control. A patent for benzamide derivatives as agricultural and horticultural insecticides highlights the commercial interest in this class of compounds. google.com

The structural features of 4-chloro-N-(phenylcarbamothioyl)benzamide, combining both the benzamide and thiourea moieties, make it a compelling candidate for agrochemical research. The N-acylthiourea (NAT) backbone is a known pharmacophore in the design of biologically active molecules. mdpi.comnih.govmdpi.com The 4-chloro substituent on the benzoyl ring and the phenyl group on the thiourea can be systematically varied to optimize the biological activity and selectivity against specific agricultural pests. Molecular docking studies on related compounds have been used to predict the binding modes of these molecules with their target proteins, guiding the rational design of more potent derivatives. tandfonline.com

Future Directions, Challenges, and Unexplored Avenues in Research on 4 Chloro N Phenylcarbamothioyl Benzamide

Identification of Novel Biological Targets and Therapeutic Potential (mechanistic, not clinical)

The therapeutic potential of thiourea (B124793) derivatives is broad, with studies demonstrating their efficacy as antibacterial, antifungal, antiviral, and anticancer agents. nih.govresearchgate.net For 4-chloro-N-(phenylcarbamothioyl)benzamide and its analogs, a key future direction lies in moving beyond preliminary screening to the precise identification of molecular targets and the elucidation of their mechanisms of action.

Research on similar benzoylthiourea (B1224501) compounds has shown they can inhibit enzymes crucial for pathogen survival or cancer progression. For instance, certain derivatives have been investigated as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis in tumors. researchgate.net Others have been docked against bacterial DNA gyrase B, an essential enzyme for DNA replication, suggesting a basis for their antibacterial effects. nih.gov A study on N-benzoyl-N'-phenylthiourea (BFTU) and its chlorinated derivatives, including 4-Cl-BFTU, identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) by targeting the tyrosine kinase domain. ubaya.ac.id

Future research should focus on:

Enzyme Inhibition Assays: Systematically screening 4-chloro-N-(phenylcarbamothioyl)benzamide against a panel of kinases, proteases, and other enzymes implicated in various diseases.

Affinity-Based Proteomics: Utilizing the compound as a molecular probe to isolate and identify its binding partners directly from cell lysates, thereby uncovering potentially novel targets.

Structural Biology: Co-crystallizing the compound with identified target proteins to understand the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern its binding and inhibitory activity. This approach has been used to reveal how substituted benzoylthioureas bind to DNA gyrase B. nih.gov

Uncovering these fundamental mechanisms is paramount for guiding the rational design of more potent and selective derivatives.

Green Synthesis Innovations and Sustainable Production

Traditional chemical synthesis often relies on hazardous reagents and solvents. A significant challenge and opportunity in the continued investigation of 4-chloro-N-(phenylcarbamothioyl)benzamide is the development of environmentally benign and sustainable production methods.

Innovations in the synthesis of thiourea derivatives are paving the way for greener alternatives. Recent approaches have focused on:

Water as a Solvent: Performing reactions in water, often with the aid of solar energy, to replace volatile and toxic organic solvents. researchgate.netgoogle.com

Catalyst-Free Reactions: Developing synthesis protocols that proceed efficiently without the need for a catalyst, simplifying purification and reducing waste. researchgate.net

Deep Eutectic Solvents (DES): Using biodegradable and recyclable deep eutectic solvents that can also act as catalysts, as demonstrated in the synthesis of thioureas from biocompatible sources. rsc.org

Alternative Reagents: Replacing toxic starting materials like thiophosgene (B130339) with safer alternatives. researchgate.net A patented method describes a one-step synthesis in water using phenoxysulfonyl chloride and primary amines, which are noted for being low-toxicity and readily available. google.com

Sustainable production extends beyond the synthesis itself to encompass the entire lifecycle, aiming to increase resource efficiency and minimize environmental impact. 3ds.com Future efforts should aim to develop a manufacturing route for 4-chloro-N-(phenylcarbamothioyl)benzamide that is not only high-yielding but also safer and more environmentally friendly than conventional processes. tandfonline.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds before they are synthesized. For 4-chloro-N-(phenylcarbamothioyl)benzamide, advanced computational modeling is a crucial future direction for rationally designing next-generation derivatives.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. atlantis-press.com For N-benzoyl-N'-phenylthiourea derivatives, a QSAR model was developed that successfully correlated lipophilic parameters with cytotoxic activity against MCF-7 breast cancer cells. ubaya.ac.id The resulting equation, Log 1/IC50 = 0.354 π + 0.064, can be used to design new derivatives with potentially enhanced anticancer activity. ubaya.ac.id Similarly, a highly significant QSAR equation (r = 0.971) was established for N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors. researchgate.netatlantis-press.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies have been used to predict the binding affinity of benzoylthiourea derivatives to targets like E. coli DNA gyrase B, with docking scores correlating with experimentally observed antimicrobial activity. nih.gov Such studies can reveal key interactions, like hydrogen bonds with specific amino acid residues, that are essential for activity. nih.gov

Future research will leverage these predictive models to screen virtual libraries of 4-chloro-N-(phenylcarbamothioyl)benzamide derivatives, prioritizing the synthesis of candidates with the highest predicted potency and most favorable drug-like properties.

Exploration of Multifunctional Derivatives

The core structure of 4-chloro-N-(phenylcarbamothioyl)benzamide is amenable to chemical modification, allowing for the exploration of multifunctional derivatives. By introducing additional pharmacophores or functional groups, it may be possible to create hybrid molecules with enhanced or entirely new biological activities.

Strategies for developing multifunctional derivatives include:

Substitution Pattern Analysis: Systematically altering the substitution on the phenyl rings. Studies on similar compounds have shown that the position and nature of substituents, such as fluorine atoms, can significantly influence antibacterial and antifungal activity. nih.govnih.gov For example, compounds with a single fluorine atom showed better antibacterial effects, while those with three fluorine atoms had more potent antifungal activity. nih.gov

Hybrid Molecule Synthesis: Covalently linking the benzoylthiourea scaffold to other known bioactive moieties. For instance, incorporating a 1,2,4-triazole (B32235) group into a benzoylthiourea structure yielded a compound with significant activity against Staphylococcus aureus biofilms. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

The goal is to design single molecules that can modulate multiple targets or exhibit combined properties, such as dual antimicrobial-antibiofilm activity, which is a promising strategy for combating drug resistance.

Bridging Fundamental Research to Pre-Translational Studies (mechanistic/design focus, not clinical)

A critical challenge in drug discovery is translating fundamental research findings into tangible candidates for further development. For 4-chloro-N-(phenylcarbamothioyl)benzamide, this involves a focused effort to bridge the gap between initial discoveries and pre-translational validation. This phase emphasizes mechanistic understanding and rational design rather than clinical application.

The pathway from fundamental to pre-translational research involves an iterative cycle:

Design based on Models: Using insights from QSAR and molecular docking studies to design a focused library of new derivatives with predicted improvements in target affinity and selectivity. researchgate.netubaya.ac.id

Synthesis and Characterization: Employing efficient and green synthetic methods to produce the designed compounds and confirm their structures using techniques like NMR, IR, and mass spectrometry. ubaya.ac.idmdpi.com

In Vitro Mechanistic Evaluation: Testing the new derivatives in a battery of in vitro assays. This includes not only measuring their biological activity (e.g., minimum inhibitory concentration against bacteria or IC50 against cancer cells) but also confirming their proposed mechanism of action through enzyme inhibition or cellular pathway analysis. ubaya.ac.idnih.gov For example, derivatives of N-benzoyl-N'-phenylthiourea were shown to be selectively toxic to MCF-7 cancer cells over normal Vero cells. ubaya.ac.id

Structure-Activity Relationship (SAR) Refinement: Analyzing the experimental data to refine the SAR and QSAR models. This feedback loop informs the next round of design, leading to a more sophisticated understanding of how chemical structure dictates biological function. nih.gov

This focused, mechanism-driven approach ensures that only the most promising and well-understood compounds, designed with a clear biological hypothesis, are advanced in the development pipeline.

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-N-(phenylcarbamothioyl)benzamide?

The synthesis involves three primary steps:

- Chlorination and functionalization : Introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution .

- Coupling reactions : The pyridine derivative is coupled with a benzyl halide under basic conditions to form an intermediate .

- Amidation : Reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base yields the final product . Methodological optimization (e.g., solvent choice, temperature control) is critical for achieving high yields (>75%) and purity (>95%) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Single-crystal X-ray diffraction : Resolves molecular geometry, bond lengths, and torsion angles. For example, the thiourea moiety exhibits a planar configuration with C–S bond lengths of 1.68–1.72 Å .

- IR and NMR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ in IR; aromatic proton signals at δ 7.2–8.1 ppm in ¹H NMR) .

- Charge-flipping algorithms : Software like SUPERFLIP and EDMA are used for structure solution in non-centrosymmetric space groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in thiourea derivatives?

- Space group determination : Use of the P1 symmetry test (via JANA2006) to confirm triclinic systems, reducing systematic errors in bond-length measurements .

- Topological analysis : EDMA software maps electron density distributions to identify weak interactions (e.g., C–H···S hydrogen bonds) that stabilize molecular packing .

- Disorder modeling : Refinement protocols (e.g., SHELXL) address rotational disorder in phenyl rings, improving R-factor convergence to <0.08 .

Q. How should researchers address contradictions in antibacterial activity data for this compound?

- Enzyme specificity assays : Compare inhibition rates of acps-pptase isoforms (e.g., Staphylococcus aureus vs. Escherichia coli) to identify species-dependent activity .

- Minimum inhibitory concentration (MIC) validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Computational docking : Use AutoDock Vina to predict binding affinities to bacterial targets, correlating with experimental IC50 values .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

- Analog synthesis : Introduce substituents (e.g., nitro, methoxy) at the phenyl or pyridine rings to assess electronic effects on bioactivity .

- Thermodynamic profiling : Measure ΔG of enzyme binding via isothermal titration calorimetry (ITC) to quantify entropy-enthalpy trade-offs .

- Crystallographic SAR : Overlay crystal structures of analogs (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide) to identify conserved hydrogen-bonding motifs .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing side-product formation .

- Green chemistry principles : Substitute dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. What computational tools predict the compound’s physicochemical properties?

- QSPR models : Use CODESSA-Pro to correlate logP values (2.8–3.2) with substituent electronegativity .

- DFT calculations : Gaussian09 optimizes molecular geometry at the B3LYP/6-31G(d) level to predict vibrational spectra and frontier orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.